3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring substituted with a 4-methyl-2-nitrophenoxy group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Nitration: The starting material, 4-methyl-2-nitrophenol, undergoes nitration to introduce the nitro group at the appropriate position.
Pyrrolidine Formation: The nitro-substituted phenol is then reacted with pyrrolidine under specific conditions to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the pyrrolidine derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The pyrrolidine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, amides.
Substitution Products: Alkylated pyrrolidines, arylated pyrrolidines.
Scientific Research Applications
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, triggering a cascade of biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(3-Methyl-4-nitrophenoxy)acetic acid
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
1,2-oxirane-2-[(4-nitrophenoxy)methyl]
Uniqueness: 3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is unique due to its pyrrolidine ring structure, which differentiates it from other nitro-substituted phenol derivatives. This structural feature may impart distinct chemical and biological properties.
Biological Activity
3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Name: this compound
- CAS Number: 1220037-67-1
The structure features a pyrrolidine ring substituted with a 4-methyl-2-nitrophenoxy group, which is crucial for its biological activity.
The mechanism of action for this compound is not fully elucidated but can be inferred from similar compounds. It is believed to interact with various molecular targets, influencing multiple biochemical pathways. Compounds with similar structures have shown effects on:
- Antimicrobial Activity: Inhibition of bacterial growth.
- Anticancer Activity: Modulation of cancer cell proliferation.
- Anti-inflammatory Effects: Reduction of inflammatory markers.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
These results indicate that the compound is particularly effective against common pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties have been evaluated in vitro, showing promising results in inhibiting cancer cell lines. For instance, it has been tested against various tumor cell lines, demonstrating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 10.5 |
MCF-7 (Breast) | 8.2 |
A549 (Lung) | 12.0 |
The data suggests that the compound could serve as a lead for further development in cancer therapeutics .
Study on Antibacterial Properties
A study conducted on a series of pyrrolidine derivatives, including this compound, reported substantial antibacterial activity. The study involved testing against various bacterial strains and concluded that the presence of nitro and methyl groups significantly enhanced antimicrobial efficacy .
Evaluation of Anticancer Effects
In another investigation focused on anticancer effects, the compound was shown to induce apoptosis in cancer cells via the activation of specific signaling pathways. This study utilized flow cytometry to measure apoptotic cells and revealed that treatment with the compound led to an increase in early and late apoptosis markers .
Properties
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-8-2-3-11(10(6-8)13(14)15)16-9-4-5-12-7-9;/h2-3,6,9,12H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNAJJCAATNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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